molecular formula C8H16ClNO B1379708 (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1421254-66-1

(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1379708
M. Wt: 177.67 g/mol
InChI Key: TUQKVSDUCJVCOI-PAFGHYSMSA-N
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Description

“(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the CAS Number: 1421254-66-1 . It has a molecular weight of 177.67 . This compound is fascinating and possesses unique properties that make it valuable in various scientific research areas.


Molecular Structure Analysis

The IUPAC Name for this compound is (1R,3s,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride . The Inchi Code is 1S/C8H15NO.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8-; . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.67 . The storage temperature is 0-8 C .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives of (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride have been key areas of research. Studies have focused on creating potential metabolites for brain imaging agents and exploring their structural characteristics through methods such as X-ray diffraction and NMR spectroscopy. For instance, potential hydroxy metabolites of brain imaging agents were synthesized, highlighting the compound's role in the development of diagnostic tools (Andersen et al., 1997). Furthermore, structural studies have been conducted on derivatives, such as the gold(III) tetrachloride salt of L-cocaine, to understand the intramolecular hydrogen bonding and molecular interactions within these compounds (Wood et al., 2007).

Enantioselective Syntheses

Research has also been directed towards the enantioselective syntheses of tropane alkaloids using derivatives of (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride as key intermediates. These studies offer a pathway to synthesize optically active compounds, which are crucial for the development of pharmaceuticals with specific biological activities (Mao et al., 2014). The process involves keto-lactams as starting materials, highlighting the compound's versatility in organic synthesis.

Chiral Auxiliary and Conformational Studies

The compound has also been utilized as a chiral auxiliary in asymmetric syntheses. For example, enantiomerically pure bicyclic pyrrolidine derivatives synthesized from (1S,3S,5S)-2-azabicyclo[3.3.0]octane were used in Michael-type reactions, demonstrating the compound's utility in creating chiral centers (Martens et al., 1991). These studies are fundamental in designing molecules with desired optical activities for therapeutic applications.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

(1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQKVSDUCJVCOI-PAFGHYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@H]2CC[C@@H](C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride

CAS RN

1688673-84-8
Record name rac-(1R,3R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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